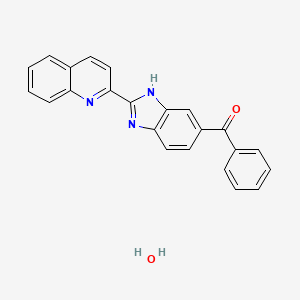
phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a quinoline moiety, which further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate typically involves multi-step reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by the introduction of the quinoline moiety through a series of cyclization and substitution reactions. The final step often involves the addition of a phenyl group to the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
Scientific Research Applications
Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate can be compared with other benzimidazole and quinoline derivatives:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known for their antiparasitic activities.
Quinoline Derivatives: Chloroquine and quinine are famous for their antimalarial properties.
Uniqueness
List of Similar Compounds
- Albendazole
- Mebendazole
- Chloroquine
- Quinine
Properties
IUPAC Name |
phenyl-(2-quinolin-2-yl-3H-benzimidazol-5-yl)methanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O.H2O/c27-22(16-7-2-1-3-8-16)17-11-12-19-21(14-17)26-23(25-19)20-13-10-15-6-4-5-9-18(15)24-20;/h1-14H,(H,25,26);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGOWRWVSPTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=NC5=CC=CC=C5C=C4.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














